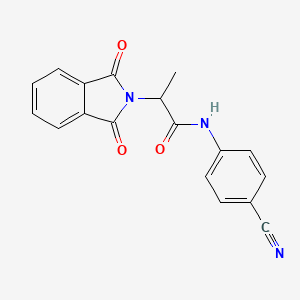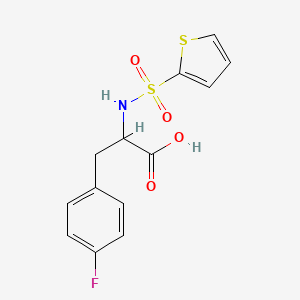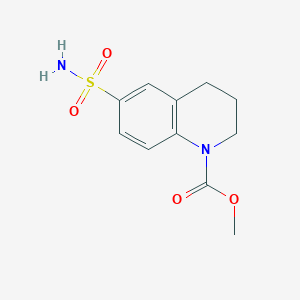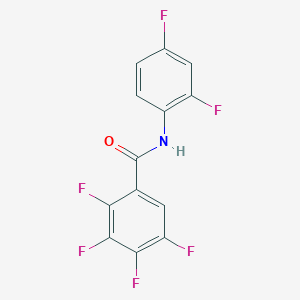
2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
Descripción general
Descripción
2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as BDQ, is a novel antimycobacterial agent that has been developed for the treatment of multidrug-resistant tuberculosis (MDR-TB). It was discovered by scientists at the Novartis Institute for Tropical Diseases and is currently undergoing clinical trials. BDQ has shown promising results in preclinical studies and has the potential to revolutionize the treatment of MDR-TB.
Mecanismo De Acción
The exact mechanism of action of 2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to target the ATP synthase enzyme of the mycobacterial respiratory chain. This leads to a disruption of the proton motive force, which is required for the generation of ATP and the maintenance of membrane potential. As a result, mycobacterial growth and survival are inhibited.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent effect on mycobacteria, with minimal toxicity to human cells. It has also been found to penetrate well into macrophages, which are the primary host cells for mycobacterial infections. This compound has been shown to have a long half-life and a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its high potency against MDR-TB strains, which makes it a promising candidate for the treatment of TB. However, one limitation is that this compound is a relatively new drug and its long-term safety and efficacy have not yet been fully established. Additionally, this compound is expensive to produce, which may limit its availability in resource-limited settings.
Direcciones Futuras
There are several future directions for research on 2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of combination therapies that include this compound, as this may enhance its efficacy and reduce the risk of drug resistance. Another area of research is the optimization of dosing regimens for this compound, as this may improve its pharmacokinetic properties and reduce the risk of adverse effects. Finally, there is a need for further studies on the safety and efficacy of this compound in different patient populations, including those with HIV co-infection and children.
Aplicaciones Científicas De Investigación
2-(4-benzyl-1-piperazinyl)-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its antimycobacterial activity against MDR-TB. In vitro studies have shown that this compound is highly effective against a wide range of MDR-TB strains, including those that are resistant to other first-line and second-line drugs. In vivo studies in animal models have also demonstrated the efficacy of this compound in treating TB infections.
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-10-8-24(9-11-25)15-16-6-4-3-5-7-16/h3-7,14H,8-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCPGVSHFUFCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(4-methoxyphenyl)-3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4426012.png)
![1-butyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426022.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4426034.png)
![6-(4-methoxyphenyl)-9-(3-pyridinyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4426045.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-cyclohexyl-N-methylurea](/img/structure/B4426065.png)

![6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4426075.png)
![2-(4-chloro-2-{[(2-methoxyethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4426078.png)
![4-{[(1-benzyl-1H-tetrazol-5-yl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4426088.png)
